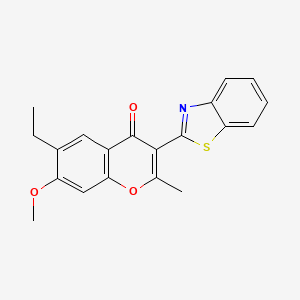

![molecular formula C15H15N3O2S B2413144 1-[(3-Methoxybenzoyl)amino]-3-phenylthiourea CAS No. 443903-63-7](/img/structure/B2413144.png)

1-[(3-Methoxybenzoyl)amino]-3-phenylthiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Structural Analysis and Interactions

- Thiourea Derivatives and Molecular Structures : Research has revealed insights into the molecular structure of thiourea derivatives, including their interactions and bonding. For instance, N-[3-(Hydroxymethyl)phenyl]-N′-(4-methoxybenzoyl)thiourea exhibits a specific arrangement of methoxybenzoyl and hydroxymethylphenyl groups around the central carbonylthiourea moiety. These structures are stabilized by intermolecular hydrogen bonds forming tetramers, which is significant in understanding the compound's chemical behavior and potential applications in various fields like material science and drug development (Ngah, Fauzi, & Yamin, 2005).

Biomedical Applications

DNA Binding and Antioxidant Activities : Thiourea derivatives with methoxybenzoyl groups have shown potential in biomedical research. For example, ferrocene-incorporated selenoureas exhibited notable DNA binding capabilities, a critical factor for anticancer agents. They also demonstrated antioxidant, antibacterial, and antifungal activities. Such findings highlight the compound's potential in developing new therapeutic agents (Hussain et al., 2014).

Cholinesterase Inhibitory Potential : S-alkylated triazoles derived from methoxybenzoic acid have shown excellent cholinesterase inhibitory potential. This is crucial in treating diseases like Alzheimer's, where cholinesterase enzymes are targeted. The research suggests these compounds can be explored further for their therapeutic value in neurodegenerative diseases (Arfan et al., 2018).

Chemical Synthesis and Modifications

Synthesis of Oligodeoxyribonucleotide : The 3-methoxy-4-phenoxybenzoyl group has been used effectively in the protection of exocyclic amino groups of nucleosides. This research contributes to the field of oligonucleotide synthesis, which is fundamental in genetic engineering and biotechnology (Mishra & Misra, 1986).

Fluorescent Derivatization for Compounds Analysis : Derivatives like 3-(2-phthalimidyl)-4-methoxybenzoyl chloride are used for fluorescent derivatization of compounds with hydroxyl and/or amino groups. This is crucial in chromatographic analysis, increasing sensitivity and precision in chemical and biochemical research (Tsuruta & Kohashi, 1987).

Cinnamate 4-Hydroxylase in Plant Biochemistry : The biosynthesis of the 4-methoxybenzoyl group in plants, like in Ornithogalum saundersiae, involves the enzyme cinnamate 4-hydroxylase. Understanding this pathway is important for botanical research and agricultural biotechnology (Kong, Lu, & Wang, 2014).

Propriétés

IUPAC Name |

1-[(3-methoxybenzoyl)amino]-3-phenylthiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-20-13-9-5-6-11(10-13)14(19)17-18-15(21)16-12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19)(H2,16,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUUEXQVZUMLMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NNC(=S)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3-Methoxybenzoyl)amino]-3-phenylthiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2413061.png)

![4-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B2413063.png)

![2-((E)-(3-((E)-4-(dimethylamino)styryl)-5,5-dimethylcyclohex-2-en-1-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium perchlorate](/img/structure/B2413072.png)

![(1S,6R)-7-azabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B2413076.png)

![4-[(3-Methyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2413078.png)

![(E)-3-(3-fluorophenyl)-1-(2-(methylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B2413079.png)

![2-(benzylthio)-N-(4-methoxyphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2413083.png)